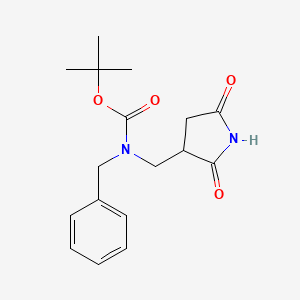![molecular formula C16H22N4O B7989001 6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B7989001.png)
6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one is an intricate organic compound notable for its diverse applications in synthetic chemistry and potential use in medicinal chemistry. This compound contains a fused bicyclic system, incorporating elements of pyridine and pyrimidine, making it structurally unique and intriguing for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one often involves multi-step synthetic procedures:
Initial Ring Formation: : One common approach starts with the condensation of benzylamine with a suitable 2-substituted pyridine derivative to form the initial ring structure.
Subsequent Cyclization: : This is followed by a cyclization step, wherein a formylating agent and an appropriate catalyst are used to generate the bicyclic pyrido[4,3-d]pyrimidine core.
Dimethylamine Substitution:
Industrial Production Methods
On an industrial scale, the synthesis of such complex compounds would typically involve:
Bulk Reactions: : Utilizing large-scale batch reactors for the initial synthesis steps to ensure efficient production.
Purification: : Employing crystallization or chromatographic techniques to achieve high purity.
Automation: : Using automated systems to precisely control reaction parameters, thereby optimizing yield and reducing impurities.
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions:
Oxidation: : Conversion to corresponding N-oxides using agents like m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reductive amination to further functionalize the benzyl group or reduction of pyrimidinone to pyrimidine.
Substitution: : Halogenation or alkylation reactions at specific sites on the ring.
Common Reagents and Conditions
Oxidizing Agents: : m-CPBA, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, halogenation reagents like N-bromosuccinimide (NBS).
Major Products
Oxidation Products: : N-oxides and hydroxyl derivatives.
Reduction Products: : Aminated derivatives and deoxygenated pyrimidine analogs.
Substitution Products: : Halogenated and alkylated analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: : Utilized as intermediates in the synthesis of more complex organic molecules.
Catalysis: : Investigated as potential ligands in catalytic processes due to the unique electronic properties of the fused ring system.
Biology and Medicine
Pharmacophores: : Studied for their potential as pharmacophores in drug discovery, particularly in targeting specific enzymes or receptors.
Biological Assays: : Used in various biological assays to investigate their activity against different cell lines and pathogens.
Industry
Material Science: : Explored for use in developing new materials with specific electronic or mechanical properties.
Wirkmechanismus
Molecular Targets and Pathways
The specific mechanism of action for 6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one depends on its application:
Enzyme Inhibition: : It can act as an enzyme inhibitor by binding to active sites or allosteric sites, altering enzyme function.
Receptor Modulation: : The compound can also modulate receptor activity by mimicking or blocking endogenous ligands.
Molecular Pathways
Signal Transduction: : Modulates signaling pathways by interacting with specific proteins involved in cell signaling.
Gene Expression: : May influence gene expression by acting on transcription factors or epigenetic modulators.
Vergleich Mit ähnlichen Verbindungen
Unique Features
6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one stands out due to its fused ring system, which imparts unique electronic properties and enhances its reactivity and binding affinity in various applications.
Similar Compounds
Pyrido[4,3-d]pyrimidine Derivatives: : Similar bicyclic compounds with different substituents, such as 6-aryl-2-(dimethylamino) derivatives.
Benzylamine Derivatives: : Compounds featuring benzylamine groups attached to different heterocyclic systems.
Dimethylamino Substituted Compounds: : Compounds where the dimethylamino group is a key functional moiety, influencing the compound's overall reactivity and biological activity.
Now we’ve got a deep dive on this compound. What will you do with this info?
Eigenschaften
IUPAC Name |
6-benzyl-2-(dimethylamino)-3,4a,5,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-19(2)16-17-14-8-9-20(11-13(14)15(21)18-16)10-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDPYMCCPVUIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2CCN(CC2C(=O)N1)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7988964.png)
![9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7988970.png)
![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7988972.png)

![[4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate](/img/structure/B7988979.png)

![1-Methyl-7-(1-methylpyrazol-4-yl)-5-[4-(trifluoromethoxy)phenyl]benzimidazol-4-ol](/img/structure/B7988994.png)

![2-Morpholino-3-(2,2,2-trifluoroacetyl)-4H-benzo[h]chromen-4-one](/img/structure/B7988999.png)
![6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3-thiol](/img/structure/B7989005.png)


